molecular formula C18H30N12S6 B14485468 Hexaisothiourea methylbenzene CAS No. 64039-41-4

Hexaisothiourea methylbenzene

Cat. No.: B14485468
CAS No.: 64039-41-4
M. Wt: 606.9 g/mol
InChI Key: RBTMPXCELKWOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaisothiourea methylbenzene is an organic compound that belongs to the class of thiourea derivatives. It is characterized by the presence of six isothiourea groups attached to a methylbenzene (toluene) core. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexaisothiourea methylbenzene typically involves the reaction of methylbenzene with isothiocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the isothiocyanate on the methylbenzene ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Hexaisothiourea methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonic acid, and halogenated derivatives.

Scientific Research Applications

Hexaisothiourea methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexaisothiourea methylbenzene involves its interaction with molecular targets through hydrogen bonding and covalent interactions. The isothiourea groups can form strong hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in its antioxidant properties .

Comparison with Similar Compounds

Hexaisothiourea methylbenzene can be compared with other thiourea derivatives and benzene derivatives:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

64039-41-4

Molecular Formula

C18H30N12S6

Molecular Weight

606.9 g/mol

IUPAC Name

[2,3,4,5,6-pentakis(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate

InChI

InChI=1S/C18H30N12S6/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2,(H3,19,20)(H3,21,22)(H3,23,24)(H3,25,26)(H3,27,28)(H3,29,30)

InChI Key

RBTMPXCELKWOBK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)SC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.